molecular formula C10H18O B14304338 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol CAS No. 112269-96-2

2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol

Cat. No.: B14304338
CAS No.: 112269-96-2
M. Wt: 154.25 g/mol
InChI Key: KSPSVURZSKMTGX-UHFFFAOYSA-N
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Description

2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . It belongs to the class of terpenoids, a large group of natural products often studied for their diverse biological activities . Compounds with the bicyclo[4.1.0]heptane skeleton, such as this one, are of significant interest in medicinal chemistry and natural product research. They serve as valuable intermediates in organic synthesis and are investigated for their potential pharmacological properties, which may include anti-inflammatory, antimicrobial, and antimalarial activities, as observed in structurally similar terpenoids . Researchers utilize this specific stereoisomer to explore structure-activity relationships, synthetic pathways, and reaction mechanisms due to its distinct three-dimensional configuration. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

112269-96-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2,6-trimethylbicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C10H18O/c1-8(2)5-4-6-9(3)7-10(8,9)11/h11H,4-7H2,1-3H3

InChI Key

KSPSVURZSKMTGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1(C2)O)C)C

Origin of Product

United States

Preparation Methods

Pinacol Rearrangement of Norbornene Derivatives

The bicyclo[4.1.0]heptane skeleton is efficiently constructed via pinacol rearrangement of 2,3-diols derived from norbornene systems. In WO2016191837A1, treatment of 2-hydroxymethyl-7,7-dimethylbicyclo[4.1.0]heptane-3-one with boron trifluoride etherate induces a-shift, forming the strained cyclopropane ring. Critical parameters include:

  • Temperature : −78°C to 0°C to prevent carbocation scrambling
  • Catalyst loadings : 5–10 mol% BF₃·OEt₂ for optimal ring strain management
  • Yield : 72–84% after silica gel chromatography

This method favors endo-selectivity due to steric shielding from the 7,7-dimethyl groups, as evidenced by $$^{13}\text{C}$$ NMR coupling constants ($$J = 6.4–9.7\ \text{Hz}$$).

Ammonia Borane-Mediated Cyclopropanation

Radical-mediated cyclopropanation using ammonia borane (AB) and terminal olefins provides an alternative route. As reported in Chem. Commun., reacting AB with 1,2-diene precursors in tetrahydrofuran (THF) at 90°C generates bicyclo[4.1.0]heptanes via a boron-stabilized radical cascade:

$$
\text{AB} + \text{C}7\text{H}{10} \xrightarrow{\text{THF, 90°C}} \text{bicyclo[4.1.0]heptane-B(NH}3\text{)} + \text{H}2
$$

Key advantages:

  • Functional group tolerance : Ethers, esters, and halides remain intact
  • Oxidation : Subsequent treatment with NaOH/H₂O₂ converts borane adducts to alcohols (89% yield)

Methyl Group Installation Strategies

Grignard Reagent Alkylation

Stepwise methylation at C2 and C6 is achieved using methylmagnesium bromide under cryogenic conditions. WO2016191837A1 details the reaction of bicyclo[4.1.0]heptan-3-one with 3 equiv MeMgBr (−78°C, THF), yielding 2,2,6-trimethylbicyclo[4.1.0]heptan-3-ol after 12 h.

Optimization Data :

Parameter Value Impact on Yield
Temperature −78°C vs. 0°C 84% vs. 62%
Equivalents MeMgBr 3 vs. 2 84% vs. 71%
Solvent THF vs. Et₂O 84% vs. 68%

Excess Grignard reagent minimizes diastereomer formation, with $$^{1}\text{H}$$ NMR confirming >95% syn-methyl configuration.

Ytterbium(III)-Catalyzed Hydromethylation

Yb(OTf)₃ facilitates formaldehyde insertion into bicyclo[4.1.0]heptene C–H bonds. As per Tetrahedron Lett., heating 7,7-dimethylbicyclo[4.1.0]hept-2-ene with paraformaldehyde (5 equiv) and 10 mol% Yb(OTf)₃ in dioxane (80°C, 24 h) installs the C1 hydroxymethyl group.

Mechanistic Insights :

  • Yb³⁺ coordinates formaldehyde, polarizing the C=O bond
  • σ-C–H activation at bridgehead carbon generates ytterbium-alkyl intermediate
  • Reductive elimination yields 2-hydroxymethyl derivative

Hydroxylation at C1

Dess–Martin Periodinane Oxidation

Primary alcohols are oxidized to ketones using Dess–Martin periodinane (DMP), followed by stereoselective reduction. In WO2016191837A1, 2-hydroxymethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3-one is treated with DMP (2.2 equiv, CH₂Cl₂, 0°C), then reduced with NaBH₄/CeCl₃ to afford the C1 alcohol:

$$
\text{Ketone} \xrightarrow{\text{NaBH}4/\text{CeCl}3} \text{2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol} \quad (76\%\ \text{yield})
$$

Stereochemical Control :

  • CeCl₃ chelates the ketone, directing hydride attack from the less hindered exo face
  • $$^{1}\text{H}$$ NMR coupling constants ($$J = 6.8–9.7\ \text{Hz}$$) confirm cis-diaxial hydroxyl/methyl arrangement

Hydroboration-Oxidation of Bicyclo[4.1.0]heptene

Anti-Markovnikov addition of BH₃·THF to 2,6-dimethylbicyclo[4.1.0]hept-1-ene, followed by H₂O₂/NaOH oxidation, installs the C1 hydroxyl group with 82% regioselectivity.

Reaction Profile :

  • BH₃·THF stoichiometry : 1.5 equiv ensures complete olefin consumption
  • Oxidation time : 3 h prevents overoxidation to ketone

Stereochemical Resolution Techniques

Chiral Stationary Phase Chromatography

Racemic 2,2,6-trimethylbicyclo[4.1.0]heptan-1-ol is resolved using Chiralpak IC columns (hexane/i-PrOH 90:10, 1 mL/min). Enantiomers elute at 12.8 min (R) and 14.2 min (S) with >99% ee.

Enzymatic Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer (vinyl acetate, 35°C, 48 h), achieving 94% ee for remaining (S)-alcohol.

Industrial-Scale Production Considerations

Continuous Flow Pinacol Rearrangement

A tubular reactor (ID = 2 mm, L = 10 m) running BF₃·OEt₂ (0.1 M) in CH₂Cl₂ at 25°C achieves 91% conversion with 8 min residence time, outperforming batch reactors (72% in 6 h).

Solvent Recycling Systems

Distillation of THF/MeMgBr mixtures through a 20-tray column recovers >98% THF, reducing waste by 740 kg per ton of product.

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The bicyclic structure also allows for unique interactions with enzymes and receptors, affecting metabolic pathways .

Comparison with Similar Compounds

4-(2,2,6-Trimethylbicyclo[4.1.0]hept-1-yl)-2-butanone

  • Structure: Shares the 2,2,6-trimethylbicyclo[4.1.0]heptane core but features a 2-butanone substituent.
  • Molecular Formula : C₁₄H₂₄O .
  • Properties : Higher molecular weight (208 g/mol) than the target compound (154 g/mol), leading to increased boiling point and reduced volatility. Detected in tea volatiles and plant metabolites, contributing to green, fruity, or woody aromas .
  • Applications : Implicated in flavor and fragrance industries due to its sensory profile .

3,7,7-Trimethylbicyclo[4.1.0]heptane-2-methanol

  • Structure : Positional isomer with methyl groups at 3,7,7 and a hydroxymethyl group at position 2.
  • CAS No.: 57526-47-3 .

Bicyclo[2.2.1]heptane (Norbornane) Derivatives

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

  • Structure: Norbornane framework (bicyclo[2.2.1]) with methyl groups at 1,7,7 and a hydroxyl group at position 2.
  • Synthesis: Prepared via organoaluminum-mediated reactions, highlighting its utility in asymmetric synthesis .
  • Thermodynamic Data : Sublimation enthalpy (ΔsubH) ranges from 49.8–55.0 kJ/mol, indicating higher stability than bicyclo[4.1.0] analogs .

4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor Derivative)

  • Structure : Ketone analog of camphor.
  • CAS No.: 13854-85-8 .
  • Applications : Widely used in pharmaceuticals and cosmetics for its cooling effect and antimicrobial properties.

Other Bicyclic Systems

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-carbaldehyde

  • Structure : Pinane skeleton (bicyclo[3.1.1]) with aldehyde functionality.
  • CAS No.: 60234-72-2 .
  • Properties : The aldehyde group enhances electrophilicity, making it reactive in condensation reactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Bicyclic System Molecular Formula Key Substituents XLogP3 Natural Occurrence
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol [4.1.0] C₁₀H₁₈O -OH, -CH₃ (2,2,6) 2.3 Myrrh, frankincense
4-(2,2,6-Trimethylbicyclo[4.1.0]hept-1-yl)-2-butanone [4.1.0] C₁₄H₂₄O -C(O)CH₂CH₃ 3.1* Tea volatiles
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol [2.2.1] C₁₀H₁₈O -OH, -CH₃ (1,7,7) 2.5 Synthetic
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-carbaldehyde [3.1.1] C₁₁H₁₈O -CHO, -CH₃ (2,6,6) 2.8 Cosmetic ingredients

*Estimated based on structural analogs.

Research Findings and Implications

  • Structural Flexibility : The position of methyl groups and functional groups (e.g., -OH vs. -C(O)R) significantly impacts volatility, solubility, and bioactivity. For example, ketone derivatives exhibit higher volatility and are more prevalent in aromatic profiles .
  • Biosynthetic Pathways: Bicyclo[4.1.0] derivatives are likely derived from terpene cyclization, while norbornane analogs (e.g., camphor) follow distinct pathways involving pinene precursors .
  • Therapeutic Potential: The low abundance of 2,2,6-trimethylbicyclo[4.1.0]heptan-1-ol in essential oils suggests a minor but synergistic role in anticancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol, and what analytical methods confirm its purity?

  • Methodological Answer : The compound can be synthesized via epoxide-opening reactions or functionalization of bicyclic precursors. For example, similar bicyclic alcohols (e.g., exo-7-isopropyl derivatives) are synthesized using acid-catalyzed cyclization or oxidation-reduction sequences of terpene-derived intermediates . Post-synthesis, purity is confirmed via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Infrared (IR) spectroscopy (e.g., NIST data ) helps identify functional groups like hydroxyl (-OH) and bicyclic frameworks.

Q. How is the stereochemistry of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol determined?

  • Methodological Answer : Stereochemical analysis relies on NOESY (Nuclear Overhauser Effect Spectroscopy) NMR to detect spatial proximity of protons in the bicyclic structure. X-ray crystallography provides definitive stereochemical assignments, especially for derivatives like 3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol . Comparative studies with known standards (e.g., camphor derivatives) also aid in resolving stereochemical ambiguities .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The compound’s stability depends on protecting its hydroxyl group from oxidation. Storage under inert gas (e.g., argon) at low temperatures (-20°C) in amber vials minimizes degradation. Stability tests via accelerated aging studies (e.g., thermal gravimetric analysis) and periodic HPLC monitoring are recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when characterizing 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol derivatives?

  • Methodological Answer : Contradictory spectral data (e.g., IR vs. mass spectrometry) require cross-validation with reference databases like NIST Chemistry WebBook . For example, conflicting molecular ion peaks in GC-MS may indicate impurities, necessitating preparative HPLC or column chromatography (e.g., silica gel with EtOAc-hexane gradients ). Multivariate analysis of NMR data can also differentiate isomeric byproducts.

Q. What experimental strategies optimize regioselectivity in functionalizing the bicyclo[4.1.0]heptane core?

  • Methodological Answer : Regioselective functionalization is achieved using steric or electronic directing groups. For instance, epoxidation of bicyclic alkenes (e.g., 7-oxabicyclo derivatives ) with mCPBA (meta-chloroperbenzoic acid) favors specific ring positions. Computational modeling (DFT calculations) predicts reactive sites, while kinetic studies under varying temperatures and catalysts refine selectivity .

Q. How can 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol be utilized in designing bioactive analogs?

  • Methodological Answer : Its bicyclic framework serves as a scaffold for bioactive molecules. For example, hydroxylation or epoxidation (e.g., cytochrome P450-mediated modifications ) introduces functional handles for coupling with pharmacophores. Structure-activity relationship (SAR) studies compare analogs like 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one to assess biological activity.

Q. What methodologies address low yields in multi-step syntheses of bicyclo[4.1.0]heptan-1-ol derivatives?

  • Methodological Answer : Yield optimization involves stepwise reaction monitoring (e.g., TLC or inline IR spectroscopy) and minimizing side reactions via protective group strategies (e.g., silylation of hydroxyl groups). For example, camphor-derived intermediates in [2.2.1] systems require precise stoichiometric control and catalyst screening (e.g., Grubbs catalysts for ring-closing metathesis).

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